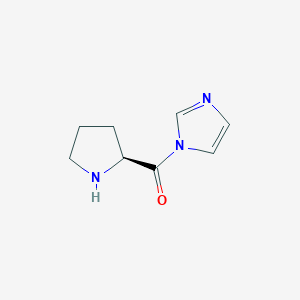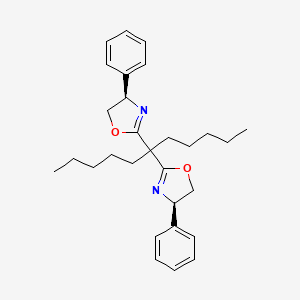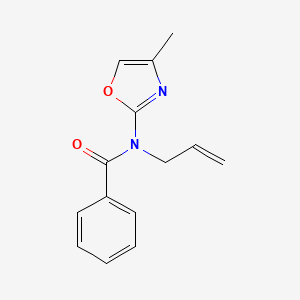
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C13H14N2O2 This compound is characterized by the presence of an allyl group, a benzamide moiety, and a 4-methyloxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including N-Allyl-N-(4-methyloxazol-2-yl)benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N-(4-methyloxazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide derivatives .
Applications De Recherche Scientifique
N-Allyl-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can result in various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives, such as N-allylbenzamide and N-(4-methyloxazol-2-yl)benzamide .
Uniqueness
N-Allyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of both an allyl group and a 4-methyloxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
57068-14-1 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-16(14-15-11(2)10-18-14)13(17)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3 |
Clé InChI |
ZEQOLFXDBOYJFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)N(CC=C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




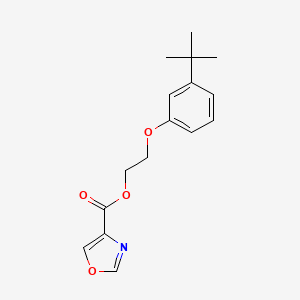
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
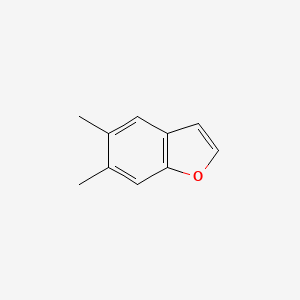
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
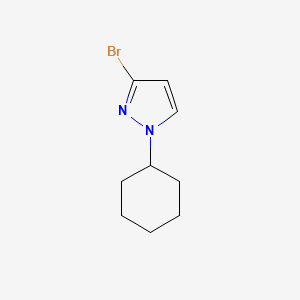

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
